Target Selectivity vs. mPTPB Inhibitors
I-A09 exhibits an IC₅₀ of 1.26 ± 0.22 μM against mPTPB, which is ~2-fold less potent than MptpB-IN-2 (IC₅₀ 0.64 μM) in a direct biochemical assay [1]. However, this difference is outweighed by the contrasting cellular efficacy. I-A09 demonstrates potent inhibition of Mtb growth in a macrophage infection model at 10 μM, whereas MptpB-IN-2 is noted to have poor anti-TB activity against Mtb H37Rv [2]. This highlights that higher biochemical potency does not guarantee better cellular or antibacterial performance, making I-A09 the preferred tool for cellular proof-of-concept studies [1].
| Evidence Dimension | mPTPB Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.26 ± 0.22 μM |
| Comparator Or Baseline | MptpB-IN-2: 0.64 μM |
| Quantified Difference | I-A09 is 1.97-fold less potent in biochemical assay |
| Conditions | In vitro enzyme assay using pNPP substrate at pH 7, 25°C for I-A09 [1]; vendor-reported assay for MptpB-IN-2 . |
Why This Matters
This demonstrates that for this target class, cellular activity and antibacterial efficacy do not linearly correlate with biochemical potency, necessitating procurement based on the specific assay context.
- [1] Zhou, B., He, Y., Luo, X., Chen, L., Yang, X., Yang, F., ... & Zhang, Z. Y. (2010). Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents. Proceedings of the National Academy of Sciences, 107(10), 4573-4578. View Source
- [2] Zhou, B., et al. (2010). I-A09 inhibits Mtb growth in macrophages. View Source
